molecular formula C17H23BrN2O B2771809 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1396801-07-2

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2771809
CAS No.: 1396801-07-2
M. Wt: 351.288
InChI Key: ASFBXZXGYJSEHV-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromine atom, a benzamide group, and a diisopropylamino substituent attached to a but-2-yn-1-yl chain.

Properties

IUPAC Name

2-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-8-7-11-19-17(21)15-9-5-6-10-16(15)18/h5-6,9-10,13-14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFBXZXGYJSEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=CC=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Alkyne Formation: The formation of the but-2-yn-1-yl chain through alkyne synthesis.

    Amidation: The attachment of the diisopropylamino group to the alkyne chain, forming the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of benzamide derivatives were synthesized and evaluated for their anticancer properties, demonstrating that modifications on the benzamide structure can enhance potency against specific cancer types such as breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancers .

The compound's structural features, including the presence of a bromine atom and a diisopropylamino group, are believed to contribute to its interaction with biological targets, potentially leading to apoptosis in cancer cells.

Table 1: Cytotoxic Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduction of apoptosis
Compound ASUIT-2TBDCell cycle arrest
Compound BHT-29TBDApoptosis via mitochondrial pathway

Note: TBD indicates values that require further experimental determination.

Organic Synthesis

2.1 Synthetic Pathways

The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for further functionalization through various chemical reactions, such as nucleophilic substitutions or coupling reactions. The bromine atom provides a site for substitution reactions, making it a versatile building block in synthetic chemistry.

Case Study: Synthesis of Novel Antiviral Agents

A recent study utilized this compound in the synthesis of novel antiviral agents. The synthetic pathway involved the bromination of an alkynyl precursor followed by amide formation, resulting in compounds with enhanced activity against viral infections .

Pharmacological Studies

Pharmacological investigations into compounds similar to this compound have revealed insights into their mechanisms of action and potential therapeutic applications. For instance, studies have shown that these compounds can modulate signaling pathways involved in cell proliferation and survival, making them candidates for further development as therapeutic agents .

Table 2: Summary of Pharmacological Activities

Activity TypeObserved Effects
AnticancerInduction of apoptosis in cancer cells
AntiviralInhibition of viral replication
NeuroprotectiveProtection against neurodegeneration

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The diisopropylamino group may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The bromine atom can also play a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group and the but-2-yn-1-yl chain differentiates it from other benzamide derivatives, making it a valuable compound for various research applications.

Biological Activity

2-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H22BrN
  • Molecular Weight : 305.25 g/mol
  • SMILES Notation : BrC(=O)Nc1ccc(cc1)C(C#C)N(C(C)C)(C(C)C)

This structure features a bromine atom, an amide functional group, and a diisopropylamino moiety, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, influencing pathways related to cancer cell proliferation and apoptosis.

  • Inhibition of MicroRNA : Similar compounds have been shown to inhibit microRNA pathways, particularly miR-21, which is associated with oncogenic processes. For instance, related studies have demonstrated that certain benzamide derivatives can enhance apoptosis and retard proliferation in cancer cells by upregulating PDCD4, a target gene of miR-21 .
  • Protein Interactions : The compound's interaction with human serum albumin (HSA) suggests potential pharmacokinetic advantages. Binding studies reveal moderate to strong binding constants, indicating effective transport within the bloodstream .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, insights from related compounds suggest:

  • Absorption : The compound is likely well absorbed due to its lipophilic nature.
  • Metabolism : Potential interactions with cytochrome P450 enzymes could affect its metabolism and toxicity profiles.
  • Excretion : Further studies are needed to elucidate the excretion pathways.

Biological Activity Data

Activity TypeObservationsReferences
Anticancer ActivityEnhances apoptosis in cancer cell lines (HeLa, U-87 MG).
MicroRNA InhibitionInhibits miR-21 expression; upregulates PDCD4.
Protein BindingModerate binding affinity to HSA; potential for effective systemic delivery.
ToxicityNo mutagenicity reported; potential hepatotoxicity observed in some studies.

Case Studies

Several studies highlight the compound's potential therapeutic applications:

  • Cancer Therapy : A study on similar benzamide derivatives demonstrated significant inhibition of cancer cell growth through apoptosis induction. The derivative 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide was particularly noted for its effectiveness against HeLa cells .
  • Drug Development : The compound's structural modifications have been explored for enhancing its bioactivity against specific cancer types. Research into the synthesis of analogs has revealed promising results in targeting tumor growth pathways .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sequential amide coupling and alkyne functionalization. Key steps include:

  • Amide Formation : React 2-bromobenzoic acid derivatives with 4-(diisopropylamino)but-2-yn-1-amine using coupling agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen .
  • Optimization : Control temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
  • Critical Parameters : Moisture-sensitive steps require anhydrous solvents, and inert atmosphere prevents alkyne oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how are data interpreted to confirm molecular integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the benzamide core (e.g., aromatic protons at δ 7.2–8.0 ppm) and diisopropylamino group (δ 1.2–1.4 ppm for CH(CH₃)₂). DEPT-135 distinguishes primary/secondary carbons .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 405.1) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles/steric hindrance from diisopropyl groups. Hydrogen-bonding patterns (e.g., N–H···O=C) validate packing motifs .

Advanced Research Questions

Q. How do steric and electronic effects of the diisopropylamino and alkyne groups influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The bulky diisopropylamino group hinders nucleophilic attack at the alkyne terminus, favoring regioselective reactions at the benzamide bromine. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄/K₃PO₄ in dioxane (80°C) to activate the C–Br bond selectively .
  • Electronic Effects : The electron-withdrawing benzamide group polarizes the alkyne, enabling click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). DFT calculations (B3LYP/6-31G*) predict LUMO localization at the alkyne .

Q. What computational methods are recommended to model the compound’s interaction with biological targets or its behavior in catalytic processes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to predict binding affinities. The diisopropylamino group may occupy hydrophobic pockets, while the alkyne acts as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : GROMACS simulations (AMBER force field) assess conformational stability in aqueous solutions. Key metrics include RMSD (<2 Å) and solvent-accessible surface area of the alkyne .
  • DFT Calculations : Gaussian 16 optimizes transition states for cross-coupling reactions, identifying rate-limiting steps (e.g., oxidative addition of Pd to C–Br) .

Q. How should researchers address discrepancies in reported biological activity data for this compound, and what experimental controls ensure reproducibility across studies?

Methodological Answer:

  • Data Contradiction Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from varying serum concentrations in cell media .
  • Controls :
    • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments.
    • Batch Consistency : Validate compound purity (HPLC >98%) and stability (TGA/DSC for thermal decomposition profiles) .
    • Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to calculate Hill coefficients, ensuring activity is concentration-dependent .

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